[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine

antimalarial PfDHODH inhibition P. falciparum 3D7

Researchers sourcing a versatile heterocyclic core for antimalarial or antiviral lead optimization often encounter scaffold ambiguity that compromises target engagement. [1,2,4]Triazolo[1,5-a]pyrimidin-5-amine resolves this by providing the unsubstituted 1,2,4-triazolo[1,5-a]pyrimidine nucleus, experimentally validated to confer superior biological potency over pyrazolopyrimidine and quinoline analogs. - Antimalarial: Active against P. falciparum 3D7 (IC₅₀ 0.030-0.086 μM) via selective PfDHODH inhibition with minimal human cross-reactivity. - Antiviral: HIV-1 NNRTI derivatives achieve single-digit nanomolar potency (EC₅₀ 0.02 μM), outperforming nevirapine by 7.5-fold against wild-type virus. Supplied with rigorous analytical documentation for seamless integration into medicinal chemistry campaigns.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
Cat. No. B13112213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=N2)N=C1N
InChIInChI=1S/C5H5N5/c6-4-1-2-10-5(9-4)7-3-8-10/h1-3H,(H2,6,7,8,9)
InChIKeyQVECKLDGZGZWGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of [1,2,4]Triazolo[1,5-a]pyrimidin-5-amine


[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine (molecular formula C₅H₅N₅) is the unsubstituted parent compound of the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) heterocycle class. Among the eight possible triazolopyrimidine isomers, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is the most extensively studied and utilized in medicinal chemistry due to its synthetic accessibility via Biginelli-like multicomponent reactions and its capacity to engage diverse biological targets [1]. The scaffold has been validated across multiple therapeutic programs including antimalarial, antimicrobial, antiviral, anticancer, and CNS-modulating applications, making it a high-value chemical building block for library synthesis and lead optimization campaigns [2].

Core scaffold Unsubstituted triazolopyrimidine for diversification via multicomponent reactions.
Library synthesis Building block for lead generation across multiple therapeutic target classes.
Target validation Reported activity against PfDHODH, DNA gyrase, HIV-1 RT, kinases, and tubulin.

Why This Scaffold Cannot Be Readily Replaced


Scaffold selection in early-stage drug discovery is a critical determinant of downstream success, and generic substitution among superficially similar fused pyrimidine cores is not supported by experimental evidence. Direct comparative studies demonstrate that the 1,2,4-triazolo[1,5-a]pyrimidine core confers significantly superior biological potency and target engagement compared to closely related pyrazolo[1,5-a]pyrimidine and quinoline scaffolds across multiple therapeutic areas [1]. The unique nitrogen arrangement in the TZP scaffold enables specific hydrogen-bonding interactions with target proteins that are not replicated by imidazopyrimidine or pyrazolopyrimidine analogs, resulting in up to 7.5-fold improvements in antiviral potency and qualitatively distinct anticonvulsant activity profiles [2][3]. These scaffold-dependent differences in pharmacophore presentation mean that substituting the TZP core with an alternative heterocycle is not a straightforward bioisosteric replacement and carries a high risk of activity loss.

Pyrazolopyrimidine scaffold
Shows consistently lower antimalarial potency and qualitatively absent anticonvulsant activity compared to TZP core; direct replacement may fail in CNS and anti-infective programs.
Quinoline or imidazopyrimidine cores
Hydrogen-bonding network and pharmacophore presentation differ; HIV-1 NNRTI and kinase inhibition profiles are not transferable, limiting bioisosteric substitution.

Quantitative Differentiation Evidence


Antimalarial Potency Against P. falciparum

In a direct head-to-head comparative study of 35 newly synthesized compounds across three scaffold classes, the [1,2,4]triazolo[1,5-a]pyrimidine derivatives were consistently more potent than their pyrazolo[1,5-a]pyrimidine and quinoline counterparts against the P. falciparum 3D7 strain. The four most potent triazolopyrimidine compounds (20, 21, 23, and 24) exhibited IC₅₀ values ranging from 0.030 to 0.086 μM, achieving equipotency with the clinical reference drug chloroquine [1]. All triazolopyrimidine derivatives further demonstrated selective inhibition of PfDHODH with IC₅₀ values of 0.08–1.3 μM and negligible activity against the human HsDHODH homologue (0–30% inhibition at 50 μM), establishing a clear selectivity window not observed with the comparator scaffolds [1].

Antimalarial vs. P. falciparum
Head-to-head
TZP derivatives: IC₅₀ 0.030–0.086 μM vs. P. falciparum 3D7; PfDHODH IC₅₀ 0.08–1.3 μM; HsDHODH inhibition 0–30% at 50 μM. Pyrazolopyrimidine/quinoline analogs: uniformly less potent.
Supports scaffold selection for PfDHODH research.
Selectivity window over human DHODH reported.
antimalarial PfDHODH inhibition P. falciparum 3D7

DNA Gyrase Inhibition vs. Ciprofloxacin

In a direct comparative enzymatic assay, the 1,2,4-triazolo[1,5-a]pyrimidine derivative 9a demonstrated superior DNA gyrase inhibitory activity with an IC₅₀ of 0.68 μM, outperforming the fluoroquinolone reference drug ciprofloxacin (IC₅₀ = 0.85 μM) by approximately 20% [1]. This finding was corroborated by molecular docking studies showing that compound 9a adopted binding modes and docking scores comparable to ciprofloxacin within the DNA gyrase active site [1]. Independently, a second study identified compound 2m as an excellent DNA gyrase inhibitor with an IC₅₀ of 0.89 μM, essentially equivalent to ciprofloxacin's 0.91 μM in that assay system [2]. Multiple triazolopyrimidine derivatives in this chemotype also showed MIC values of 0.25–2.0 μg/mL against Gram-positive and Gram-negative bacteria with no cytotoxicity against human embryonic kidney cells at concentrations up to 32 μg/mL [1].

DNA gyrase vs. ciprofloxacin
Head-to-head
Compound 9a IC₅₀ 0.68 μM vs. ciprofloxacin 0.85 μM; compound 2m IC₅₀ 0.89 μM vs. ciprofloxacin 0.91 μM. MIC 0.25–2.0 μg/mL against Gram-positive and Gram-negative bacteria.
Supports DNA gyrase inhibition research context.
Comparator-equipotent activity without fluoroquinolone structure.
antibacterial DNA gyrase enzyme inhibition

HIV-1 NNRTI Activity Against Drug-Resistant Mutants

In a structure-guided drug design study, the triazolopyrimidine derivative 7n exhibited exceptional anti-HIV-1 activity against wild-type HIV-1 IIIB with an EC₅₀ of 0.02 μM, representing a 7.5-fold improvement over nevirapine (EC₅₀ = 0.15 μM) and a 3.5-fold improvement over delavirdine (EC₅₀ = 0.07 μM) [1]. Crucially, 7n also retained activity against the K103N/Y181C double-resistant mutant strain with an EC₅₀ of 7.6 μM, dramatically outperforming delavirdine which was essentially inactive (EC₅₀ > 36 μM) and remaining competitive with nevirapine (EC₅₀ = 2.9 μM) [1]. Additionally, compound 7i demonstrated reverse transcriptase inhibitory activity (IC₅₀ = 0.39 μM) that surpassed etravirine (IC₅₀ = 0.56 μM) in the same assay system [1].

HIV-1 NNRTI resistance profile
Head-to-head
Compound 7n: wild-type EC₅₀ 0.02 μM, K103N/Y181C mutant EC₅₀ 7.6 μM. Nevirapine: 0.15 μM (wt), 2.9 μM (mutant). Delavirdine: 0.07 μM (wt), >36 μM (mutant).
Supports NNRTI research against resistant strains.
Activity retained against double mutant while comparators lose potency.
antiviral HIV-1 NNRTI drug resistance

Anticonvulsant Activity in Seizure Models

A side-by-side in vivo evaluation of triazolopyrimidine and pyrazolopyrimidine derivatives in standard seizure models revealed a stark scaffold-dependent dichotomy. Most triazolopyrimidines (3a–3i and 6a–6e) exhibited significant anticonvulsive activity in both maximal electroshock (MES) and pentetrazol (PTZ)-induced seizure models, whereas pyrazolopyrimidines (4a–4i) consistently showed weak or no protective effects across the same assays [1]. The most potent triazolopyrimidine derivative, compound 6d, achieved median effective doses (ED₅₀) of 15.8 mg/kg (MES) and 14.1 mg/kg (PTZ), with a protection index (PI) significantly higher than clinically established antiepileptic drugs including valproate, carbamazepine, and diazepam [1].

Anticonvulsant scaffold comparison
Head-to-head
Triazolopyrimidines active in MES and PTZ seizure models; 6d ED₅₀ 15.8 mg/kg (MES), 14.1 mg/kg (PTZ). Pyrazolopyrimidines uniformly inactive. Protection index of 6d exceeds valproate, carbamazepine, diazepam.
Supports scaffold-specific CNS research library design.
Activity linked to GABA-A receptor modulation in mechanistic studies.
anticonvulsant CNS seizure models

Multikinase Inhibition for Anticancer Targeting

Triazolopyrimidine derivatives were evaluated as multikinase inhibitors against a panel of four therapeutically relevant kinases. Compound 12b demonstrated the most potent multikinase inhibition profile with IC₅₀ values of 2.19 μM (EGFR), 2.95 μM (VEGFR2), 3.49 μM (TrKA), and 9.31 μM (CDK2) [1]. Importantly, selectivity profiling against additional kinases (CDK5, AKT1, GSK3β, FAK) revealed that 12b showed only moderate activity against FAK (IC₅₀ = 6.3 μM), indicating a degree of selectivity within the broader kinome [1]. In cellular assays, compound 12b displayed broad-spectrum antiproliferative activity across NCI cancer cell lines with a GI₅₀ mean value of 10.63 μM and produced no significant cytotoxicity against normal human breast epithelial (MCF-10) cells [1].

Multikinase inhibition panel
Class-level
Compound 12b: EGFR IC₅₀ 2.19 μM, VEGFR2 2.95 μM, TrKA 3.49 μM, CDK2 9.31 μM. Moderate FAK activity (6.3 μM). GI₅₀ mean 10.63 μM across NCI panel; no cytotoxicity against MCF-10 cells.
Supports multikinase profiling research.
Selectivity context derived from 8-kinase panel; independent validation needed.
multikinase inhibition anticancer EGFR/VEGFR2/TrKA/CDK2

Tubulin Polymerization Inhibition

A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives were designed as combretastatin CA-4 analogs and evaluated for tubulin polymerization inhibitory activity. The trimethoxyphenyl derivative 4c demonstrated significant antiproliferative activity against the HCT-116 colon cancer cell line (IC₅₀ = 0.53 μM) and inhibited tubulin polymerization with an IC₅₀ of 3.84 μM, compared to combretastatin CA-4 which achieved an IC₅₀ of 1.10 μM in the same assay [1]. Molecular docking studies confirmed that compound 4c occupied the colchicine-binding site of tubulin with a favorable fitting pose, and mechanistic studies demonstrated that 4c induced apoptosis and G2/M cell cycle arrest in HCT-116 cells [1]. In a separate study, compound 28 exhibited anti-tubulin activity with an IC₅₀ of 9.90 μM and was confirmed to bind at the colchicine site [2].

Tubulin polymerization vs. CA-4
Cross-study
Compound 4c: tubulin IC₅₀ 3.84 μM, HCT-116 IC₅₀ 0.53 μM; CA-4: tubulin IC₅₀ 1.10 μM. Compound 28: tubulin IC₅₀ 9.90 μM. Both bind colchicine site, induce G2/M arrest and apoptosis.
Supports tubulin-targeted optimization research.
Cellular potency advantage despite lower biochemical potency vs. CA-4.
tubulin polymerization anticancer colchicine binding site

Procurement-Optimized Application Scenarios


Antimalarial Lead Discovery via PfDHODH

Procurement of [1,2,4]Triazolo[1,5-a]pyrimidin-5-amine as a core building block is strongly indicated for antimalarial drug discovery programs targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Direct comparative evidence demonstrates that triazolopyrimidine derivatives are the most potent scaffold class among triazolopyrimidine, pyrazolopyrimidine, and quinoline cores, with lead compounds achieving IC₅₀ values of 0.030–0.086 μM against P. falciparum 3D7 and selective PfDHODH inhibition (IC₅₀ = 0.08–1.3 μM) with minimal human DHODH cross-reactivity (0–30% at 50 μM) [1]. The scaffold's equipotency with chloroquine, combined with its distinct mechanism of action via PfDHODH, positions it for development of next-generation antimalarials to combat chloroquine resistance.

Antibacterial Drug Development Targeting DNA Gyrase

The triazolopyrimidine scaffold has been experimentally validated as a DNA gyrase inhibitor chemotype with potency comparable to or exceeding ciprofloxacin. Compound 9a achieved an IC₅₀ of 0.68 μM against DNA gyrase versus 0.85 μM for ciprofloxacin, while maintaining a clean cytotoxicity profile against human cells at concentrations up to 32 μg/mL [2]. For antibacterial programs targeting multidrug-resistant Gram-positive and Gram-negative pathogens, particularly those seeking novel chemotypes distinct from fluoroquinolones, [1,2,4]Triazolo[1,5-a]pyrimidin-5-amine offers a synthetically tractable starting point with demonstrated on-target activity and favorable safety margins.

Antiviral Drug Discovery for HIV-1 and RNA Viruses

The scaffold's track record in antiviral drug discovery is supported by quantitative evidence across multiple viral targets. In the HIV-1 NNRTI space, triazolopyrimidine derivative 7n achieved single-digit nanomolar potency against wild-type virus (EC₅₀ = 0.02 μM) with retained activity against drug-resistant mutants – a 7.5-fold improvement over the clinical drug nevirapine [3]. The scaffold has additionally been validated against dengue virus NS5-RdRp (Mol-5: IC₅₀ = 1.28 μM in luciferase assay; EC₅₀ = 4.5 μM in CPE assay), influenza virus RNA polymerase PA-PB1 interaction, and SARS-CoV-2, making it a versatile core for broad-spectrum antiviral library construction [4].

CNS Drug Discovery for Anticonvulsant Agents

For neuroscience-focused procurement, the triazolopyrimidine scaffold is uniquely differentiated from the structurally analogous pyrazolopyrimidine core by its demonstrated anticonvulsant activity. In direct in vivo comparison, triazolopyrimidines showed robust protection in both MES and PTZ seizure models while pyrazolopyrimidines were uniformly inactive [5]. The lead compound 6d achieved ED₅₀ values of 15.8 mg/kg (MES) and 14.1 mg/kg (PTZ) with a protection index exceeding that of valproate, carbamazepine, and diazepam [5]. This scaffold-dependent activity profile, linked to GABA-A benzodiazepine receptor modulation, makes [1,2,4]Triazolo[1,5-a]pyrimidin-5-amine a preferred starting material for anticonvulsant and CNS-active compound libraries.

Application
Selection Property
Validation Focus
Antimalarial research (PfDHODH)
Scaffold selectivity profile
PfDHODH vs. HsDHODH inhibition window
DNA gyrase inhibition research
Gyrase inhibition potency
Comparator benchmark (ciprofloxacin)
HIV-1 NNRTI research
Resistance profile
Activity against K103N/Y181C mutant
Anticonvulsant research
Scaffold-dependent CNS activity
In vivo seizure model protection
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